molecular formula C17H16N2OS B2402171 N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide CAS No. 477545-44-1

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide

Cat. No.: B2402171
CAS No.: 477545-44-1
M. Wt: 296.39
InChI Key: PJZDXTQLTAROOB-ISLYRVAYSA-N
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Description

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide is a synthetic benzothiazole derivative intended for research use in chemistry and pharmacology. Benzothiazoles are a privileged scaffold in modern therapeutic chemistry, known for their wide range of biological and pharmacological activities. These compounds are useful candidates in drug discovery due to their adaptable heterocyclic framework, which allows for interaction with a variety of molecular targets . This compound is strictly for research applications in fields such as medicinal chemistry, drug discovery, and chemical biology. It is not intended for diagnostic or therapeutic uses. Researchers should conduct thorough characterization, including analytical and spectroscopic analysis, to confirm the identity and purity of the compound for their specific experimental needs.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-19-14-9-5-6-10-15(14)21-17(19)18-16(20)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZDXTQLTAROOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-Methylbenzenethiol

The benzothiazole core is synthesized via cyclization of 2-amino-5-methylbenzenethiol with carbonyl sources. For example, reaction with formic acid under reflux yields 3-methyl-1,3-benzothiazol-2-amine through intramolecular dehydration:

$$
\text{2-Amino-5-methylbenzenethiol} + \text{HCOOH} \xrightarrow{\Delta} \text{3-Methyl-1,3-benzothiazol-2-amine} + \text{H}_2\text{O}
$$

Optimized Conditions :

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C
  • Yield: 78–85%

Alternative Route: Hantzsch Thiazole Synthesis

Substituting α-haloketones (e.g., chloroacetone) for formic acid enables thiazole ring formation. This method is less common due to lower regioselectivity but offers scalability:

$$
\text{2-Amino-5-methylbenzenethiol} + \text{ClCH}2\text{COCH}3 \rightarrow \text{3-Methyl-1,3-benzothiazol-2-amine} + \text{HCl}
$$

Amide Coupling: Introduction of the Propanamide Side Chain

Activation of 3-Phenylpropanoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 3-phenylpropanoyl chloride, which reacts efficiently with the benzothiazole amine:

$$
\text{3-Phenylpropanoic acid} + \text{SOCl}2 \rightarrow \text{3-Phenylpropanoyl chloride} + \text{SO}2 + \text{HCl}
$$

Coupling Reaction

The amine undergoes nucleophilic acyl substitution with the acyl chloride in the presence of a base (e.g., triethylamine):

$$
\text{3-Methyl-1,3-benzothiazol-2-amine} + \text{3-Phenylpropanoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(3-Methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide} + \text{HCl}
$$

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature
  • Yield: 65–72%

Ylidene Formation

The final tautomerization to the ylidene form occurs spontaneously under reaction conditions or is induced by mild bases (e.g., K₂CO₃):

$$
\text{N-(3-Methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide} \rightleftharpoons \text{this compound}
$$

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, Ph), 3.02 (t, J = 7.2 Hz, 2H, CH₂), 2.85 (s, 3H, N-CH₃), 2.60 (t, J = 7.2 Hz, 2H, CH₂).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O = 70:30, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Method Precursor Yield (%) Purity (%) Key Advantage
Cyclization (HCOOH) 2-Amino-5-methylbenzenethiol 85 98 High regioselectivity
Hantzsch Synthesis 2-Amino-5-methylbenzenethiol 70 95 Scalability
Amide Coupling 3-Methyl-benzothiazolamine 72 97 Mild conditions

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-acetylation can occur if acyl chloride is in excess. Mitigated by slow addition and stoichiometric control.
  • Tautomerization Equilibrium : Ylidene formation is pH-dependent. Basic conditions (pH 8–9) favor the deprotonated form.

Industrial Applications and Derivatives

The compound’s structural analogs exhibit bioactivity in neurological and oncological contexts, as seen in riluzole prodrugs. Modifications at the propanamide chain (e.g., fluorination) enhance blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to double-stranded DNA, resulting in a significant enhancement of fluorescence . This interaction is facilitated by the compound’s ability to intercalate between DNA base pairs and stabilize the DNA structure.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzothiazole core and propanamide chain are common motifs in several analogs. Key structural variations include:

  • Substituents on the benzothiazole ring : Methyl, ethyl, methoxy, or sulfonyl groups.
  • Modifications to the propanamide chain : Phenyl, benzoylphenyl, or sulfonyl groups.
  • Ylidene vs. non-ylidene configurations: The presence of the ylidene group influences conjugation and electronic properties.
Table 1: Structural and Functional Comparison of Analogs
Compound Name Benzothiazole Substituents Propanamide Chain Substituents Molecular Weight (g/mol) Key Features/Applications Reference
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide 3-methyl 3-phenyl ~324.4* Base structure; potential RNA-binding ligand
N-[(2Z)-6-Ethyl-3-methyl-1,3-benzothiazol-2-ylidene]-3-(phenylsulfonyl)propanamide 6-ethyl, 3-methyl 3-(phenylsulfonyl) ~415.5 Enhanced electron-withdrawing sulfonyl group
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide 4-methoxy, 3-allyl 2,2-dimethyl ~342.4 Allyl and methoxy groups improve solubility
2-(3-benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide 4-methyl 2-(3-benzoylphenyl) ~400.5 Extended aromaticity for π-π interactions
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 1,1-dioxido, 3-oxo 3-acetylphenyl ~384.4 Sulfone and ketone groups enhance polarity

*Calculated based on molecular formula.

Biological Activity

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring and a phenylpropanamide group , which contribute to its unique chemical properties. The IUPAC name is this compound, with the molecular formula C17H16N2OSC_{17}H_{16}N_{2}OS and a molecular weight of 300.39 g/mol.

This compound exhibits biological activity through several proposed mechanisms:

  • Interaction with DNA : The compound has been investigated for its ability to act as a fluorescent probe for DNA and RNA staining, enhancing fluorescence upon binding to double-stranded DNA.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains
Fluorescent ProbeBinds to double-stranded DNA, enhancing fluorescence
Anti-inflammatoryPotential therapeutic effects in reducing inflammation

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 2: Fluorescent Properties

In another investigation, the compound was used as a fluorescent probe in cellular imaging. The study demonstrated that the compound could effectively stain nucleic acids in live cells, providing insights into cellular processes and potential applications in cancer research.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the benzothiazole moiety have shown promise in increasing both antimicrobial and anti-inflammatory properties.

Q & A

Q. What are the common synthetic routes for N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide?

The synthesis typically involves multi-step reactions starting with condensation of a benzothiazole precursor (e.g., 3-methyl-1,3-benzothiazol-2-amine) with a propanamide derivative. Key steps include:

  • Amide bond formation : Reacting 3-phenylpropanoic acid derivatives with the benzothiazole amine group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Solvent selection : Ethanol, methanol, or DMF are common solvents, with catalysts such as triethylamine or hydrochloric acid to facilitate reaction progression .
  • Purification : Column chromatography or recrystallization ensures high purity, monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are employed to characterize this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, distinguishing the benzothiazole ring and phenyl groups .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects functional groups like amide C=O stretches (~1650 cm1^{-1}) and aromatic C-H vibrations .

Q. What structural features influence its bioactivity?

Key features include:

  • Benzothiazole core : Enhances interactions with biological targets (e.g., enzymes) via π-π stacking and hydrogen bonding .
  • Phenylpropanamide side chain : Modulates lipophilicity and membrane permeability, critical for cellular uptake .
  • Substituent effects : The 3-methyl group on the benzothiazole may sterically hinder or direct binding to specific receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological considerations:

  • Temperature control : Reflux conditions (70–80°C) in ethanol improve reaction kinetics without decomposition .
  • Catalyst screening : Triethylamine vs. pyridine bases can alter reaction rates; iterative testing identifies optimal catalytic efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

Q. How should researchers address contradictions in reported bioactivity data?

Strategies include:

  • Dose-response validation : Replicating assays under standardized conditions (e.g., IC50_{50} measurements in cancer cell lines) to confirm activity ranges .
  • Target-specific profiling : Comparing binding affinities across related targets (e.g., kinase panels) to identify selectivity vs. off-target effects .
  • Meta-analysis : Cross-referencing structural analogs (e.g., nitro- or chloro-substituted benzothiazoles) to contextualize activity trends .

Q. What computational methods predict the compound’s biological targets?

Advanced approaches:

  • Molecular docking : Simulates interactions with protein active sites (e.g., using AutoDock Vina) to prioritize targets like tubulin or topoisomerases .
  • QSAR modeling : Relates substituent electronic properties (e.g., Hammett constants) to antimicrobial or anticancer activity .
  • PASS software : Predicts activity spectra based on structural fingerprints, flagging potential antiviral or anti-inflammatory pathways .

Q. How can derivatives be designed to enhance target selectivity?

Rational design steps:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO2_2) at the benzothiazole 6-position to modulate electronic profiles .
  • Hybrid scaffolds : Merging with pharmacophores like furan or pyridine (e.g., 3-(furan-2-yl) additions) to exploit dual-target mechanisms .
  • Prodrug strategies : Incorporating hydrolyzable esters to improve bioavailability and reduce off-target toxicity .

Q. Key Data from Comparative Studies

  • Structural analogs and bioactivity (from ):
    • N-(5-chloro-4-methylbenzo[d]thiazol-2-yl) : Enhanced antimicrobial activity due to chloro substitution (MIC: 2 µg/mL vs. S. aureus) .
    • Fluorinated derivatives : Improved anticancer potency (IC50_{50}: 8 µM vs. MCF-7 cells) via increased membrane permeability .

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